molecular formula C21H16N4O7 B2538051 methyl [6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetate CAS No. 931328-56-2

methyl [6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetate

Cat. No. B2538051
CAS RN: 931328-56-2
M. Wt: 436.38
InChI Key: LJBDWZRXJXDPBA-UHFFFAOYSA-N
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Description

The compound "methyl [6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetate" is a complex organic molecule that appears to be a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. The molecule includes additional functional groups such as 1,2,4-oxadiazole and dioxolo, which suggest it may have interesting chemical properties and potential biological activity.

Synthesis Analysis

The synthesis of related quinazolinone derivatives often involves the condensation of anthranilic acid derivatives with various reagents. For example, 1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones can be synthesized from 2-hydrazino-3-phenyl-4(3H)-quinazolinone by ring closure with aliphatic acids, aldehydes, or carbon disulfide . Similarly, the synthesis of 1,2,4-oxadiazole derivatives is typically achieved by cyclization reactions involving carbohydrazide groups with aromatic acids or aldehydes . Although the specific synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which can be further modified with various substituents. For instance, the crystal structure of a related compound, methyl {2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}acetate, revealed weak intermolecular C—H⋯O hydrogen bonds and weak C—H⋯π(arene) interactions . These interactions are important for the stability and packing of the molecules in the crystal lattice. The molecular structure of the compound would likely exhibit similar interactions due to the presence of the 1,2,4-oxadiazole ring and the quinazolinone core.

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions depending on their substituents. For example, 1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones can be alkylated to form 1-alkylthio derivatives . The presence of the 1,2,4-oxadiazole ring in the compound suggests that it could participate in nucleophilic substitution reactions or potentially act as a ligand in coordination chemistry due to the nitrogen and oxygen atoms in the ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. For instance, the introduction of a 1,2,4-oxadiazole ring can affect the molecule's electron distribution, polarity, and potential for hydrogen bonding, which in turn can influence solubility, melting point, and reactivity . The presence of substituents such as the 1,2,4-oxadiazole ring can also confer biological activity, as seen in some derivatives that exhibit anti-inflammatory and analgesic properties .

Scientific Research Applications

Synthesis and Characterization

Methyl [6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetate is part of a broader category of compounds involving the synthesis of quinazolinone and oxadiazole derivatives. These compounds are synthesized through a series of steps, including cyclization reactions with different aromatic acids and aldehydes, to produce novel derivatives. The structural characterization of these compounds is achieved through various spectroscopic methods, confirming their purity and structural integrity (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).

Pharmacological Activities

The derivatives of this compound exhibit significant pharmacological activities. Specifically, some derivatives have shown potent analgesic and anti-inflammatory activities in animal models. These activities are attributed to the novel structure of the quinazolin-4-one linked oxadiazole derivatives, which were synthesized and evaluated for their potential therapeutic effects (Dewangan et al., 2016).

Antimicrobial Activity

Other studies focus on the antimicrobial properties of related compounds, indicating that derivatives of quinazolinone and oxadiazole exhibit antibacterial and antifungal activities. These compounds were synthesized and screened against various microbial strains, showing efficacy in inhibiting bacterial and fungal growth. Such activities highlight the potential of these derivatives in developing new antimicrobial agents (Gupta, Kashaw, Jatav, & Mishra, 2008).

Anticancer Activity

Additionally, some derivatives have been explored for their anticancer properties, demonstrating the ability to inhibit the proliferation of cancer cells. The synthesis of novel quinazolinone-based compounds and their evaluation against different cancer cell lines suggest potential therapeutic applications in cancer treatment. These studies involve detailed molecular modeling and biological evaluation to assess the compounds' efficacy in targeting cancer cells (Awad, Abdel-Aal, Atlam, & Hekal, 2018).

properties

IUPAC Name

methyl 2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O7/c1-29-18(26)10-24-14-8-16-15(30-11-31-16)7-13(14)20(27)25(21(24)28)9-17-22-19(23-32-17)12-5-3-2-4-6-12/h2-8H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBDWZRXJXDPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC3=C(C=C2C(=O)N(C1=O)CC4=NC(=NO4)C5=CC=CC=C5)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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